molecular formula C6H7BrN2O2S B6146045 (6-bromopyridin-2-yl)methanesulfonamide CAS No. 1862857-09-7

(6-bromopyridin-2-yl)methanesulfonamide

Cat. No.: B6146045
CAS No.: 1862857-09-7
M. Wt: 251.1
InChI Key:
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Description

(6-Bromopyridin-2-yl)methanesulfonamide is a chemical compound with the molecular formula C6H7BrN2O2S and a molecular weight of 251.10 g/mol . It is primarily used in research and development within various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-bromopyridin-2-yl)methanesulfonamide typically involves the reaction of 6-bromopyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle large quantities of reagents and products.

Chemical Reactions Analysis

Types of Reactions

(6-Bromopyridin-2-yl)methanesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield (6-aminopyridin-2-yl)methanesulfonamide.

Scientific Research Applications

(6-Bromopyridin-2-yl)methanesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6-bromopyridin-2-yl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the bromine atom can participate in halogen bonding, further affecting molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    (6-Bromopyridin-3-yl)methanesulfonamide: Similar in structure but with the bromine atom at a different position.

    (6-Chloropyridin-2-yl)methanesulfonamide: Similar but with a chlorine atom instead of bromine.

    (6-Fluoropyridin-2-yl)methanesulfonamide: Similar but with a fluorine atom instead of bromine.

Uniqueness

(6-Bromopyridin-2-yl)methanesulfonamide is unique due to the specific positioning of the bromine atom, which influences its reactivity and interactions with other molecules. This makes it a valuable compound for targeted chemical synthesis and research applications .

Properties

CAS No.

1862857-09-7

Molecular Formula

C6H7BrN2O2S

Molecular Weight

251.1

Purity

95

Origin of Product

United States

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